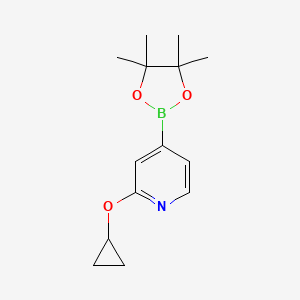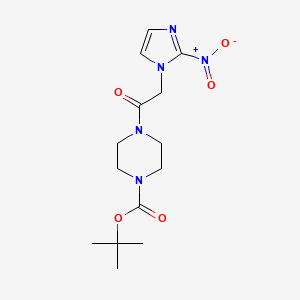
9-芴酮-D8
描述
9-Fluorenone-D8 is a derivative of 9-Fluorenone, which is a bright fluorescent yellow solid . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility .
Molecular Structure Analysis
The molecular structure of 9-Fluorenone-D8 has been studied using various techniques such as X-ray, DFT, ESI+-MS, FT-IR, UV-Vis, and NMR methods . These studies have provided insights into the unique combination of chemical, structural, and optical properties of 9-Fluorenone-D8 .
Physical And Chemical Properties Analysis
9-Fluorenone-D8 has a molecular weight of 188.25 g/mol . It has a high second order NLO susceptibility, which makes it a key material for the development of the next generation integrated photonic circuits . It also has intriguing and tunable photo, as well as physico‐chemical properties .
科学研究应用
Aqueous Redox Flow Batteries
9-Fluorenone-D8 has been used in the development of aqueous redox flow batteries . The molecular engineering of fluorenone enables the alcohol electro-oxidation needed for reversible ketone hydrogenation and dehydrogenation at room temperature without the use of a catalyst . This application is significant as it offers an environmentally benign, tunable, and safe route to large-scale energy storage .
Environmental Remediation of OPAHs
9-Fluorenone-D8 can be used in the environmental remediation of Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs) . The formation of hydrogen bonds between cyclodextrins and 9-Fluorenone-D8 molecules can improve the solubility and stability of 9-Fluorenone-D8 in aqueous solution . This is achieved by reducing the intermolecular attractive forces between 9-Fluorenone-D8 molecules and enhancing the intermolecular interaction forces between 9-Fluorenone-D8 and water molecules .
Synthesis of Functionalized Fluorene Derivatives
9-Fluorenone-D8 can be used in the synthesis of functionalized fluorene derivatives . A boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
安全和危害
未来方向
Fluorenone molecular materials, including 9-Fluorenone-D8, provide an excellent platform to engineer new materials that are very promising for photonic and optoelectronic applications . They are regarded as key materials for the development of the next generation integrated photonic circuits . Future research directions for these fluorenone materials are also presented .
作用机制
Target of Action
9-Fluorenone-D8 is a deuterium-labeled version of 9-Fluorenone . 9-Fluorenone is a polycyclic aromatic ketone that has been widely investigated due to its wide range of applications in organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, and its applications in solar cells, fuel cells, and materials science
Mode of Action
It’s known that 9-fluorenone, the non-deuterated version, has photosensitizing properties and the ability to undergo electrochemical polymerization . This suggests that 9-Fluorenone-D8 may interact with its targets in a similar manner, although the presence of deuterium could potentially alter these interactions.
Biochemical Pathways
Research on the degradation of fluorene, a related compound, by certain bacterial strains has identified several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates suggest that 9-Fluorenone-D8 may also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
9-fluorenone, the non-deuterated version, is known to have potentially toxic effects . It’s possible that 9-Fluorenone-D8 may have similar effects, although the presence of deuterium could potentially alter these effects.
Action Environment
It’s known that 9-fluorenone-d8 is stable under ambient conditions . This suggests that 9-Fluorenone-D8 may also be stable under a variety of environmental conditions.
属性
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuteriofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWCDOCJODRMT-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894068 | |
| Record name | 9-fluorenone-D8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Q & A
Q1: What is the significance of using 9-Fluorenone-D8 in this research?
A1: 9-Fluorenone-D8, the deuterated analog of 9-Fluorenone, plays a crucial role in elucidating the vibrational modes of the molecule. By substituting hydrogen atoms with deuterium, which has a significantly different mass, the vibrational frequencies are altered. These isotopic shifts observed in the infrared and Raman spectra provide valuable information for assigning specific vibrational modes to particular molecular motions within the 9-Fluorenone molecule [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)

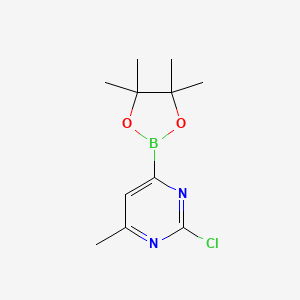

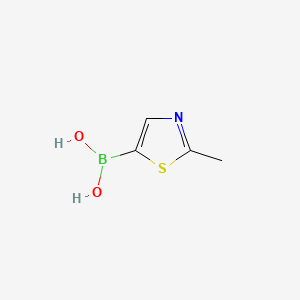
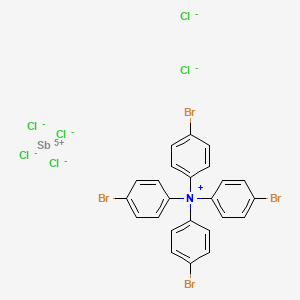
![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)
